(2R)-2-amino-6-formamidohexanoic acid

Description

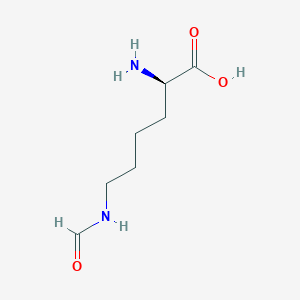

(2R)-2-Amino-6-formamidohexanoic acid is a non-proteinogenic amino acid derivative characterized by a hexanoic acid backbone with an amino group at the C2 position (R-configuration) and a formamido (-NHCHO) substituent at the C6 position. Its stereochemistry and functional groups make it a valuable building block in synthetic chemistry and biomolecular engineering, particularly for designing covalent inhibitors or post-translational modification mimics .

Properties

Molecular Formula |

C7H14N2O3 |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

(2R)-2-amino-6-formamidohexanoic acid |

InChI |

InChI=1S/C7H14N2O3/c8-6(7(11)12)3-1-2-4-9-5-10/h5-6H,1-4,8H2,(H,9,10)(H,11,12)/t6-/m1/s1 |

InChI Key |

KLPJXDPPMSJWKI-ZCFIWIBFSA-N |

Isomeric SMILES |

C(CCNC=O)C[C@H](C(=O)O)N |

Canonical SMILES |

C(CCNC=O)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-epsilon-Formyl-L-lysine can be synthesized through the reaction of L-lysine with formaldehyde. The reaction typically involves the use of ion-exchange column chromatography for isolation and identification, utilizing techniques such as overpressured-layer chromatography and nuclear magnetic resonance spectroscopy .

Industrial Production Methods: While specific industrial production methods for N-epsilon-Formyl-L-lysine are not extensively documented, the general approach involves the controlled reaction of L-lysine with formaldehyde under specific conditions to ensure the formation of the formylated product. The process may involve purification steps to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions: N-epsilon-Formyl-L-lysine primarily undergoes reactions typical of amino acids, including:

Oxidation: The formyl group can be oxidized under certain conditions.

Reduction: The formyl group can be reduced to an amino group.

Substitution: The formyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride are common.

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products:

Oxidation: The major product is typically an oxidized form of N-epsilon-Formyl-L-lysine.

Reduction: The major product is N-epsilon-amino-L-lysine.

Substitution: The products vary based on the substituent introduced.

Scientific Research Applications

N-epsilon-Formyl-L-lysine has several applications in scientific research:

Medicine: Its role in chromatin regulation suggests potential implications in understanding diseases related to epigenetic modifications.

Industry: While specific industrial applications are limited, its role in detecting glycated lysine molecules can be valuable in food and pharmaceutical industries.

Mechanism of Action

N-epsilon-Formyl-L-lysine exerts its effects primarily through its role as a post-translational modification in proteins. It is involved in the regulation of chromatin conformation and gene activity by modifying lysine residues in histones and other nuclear proteins. This modification can interfere with epigenetic mechanisms, potentially leading to changes in chromatin function and gene expression .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural and functional differences between (2R)-2-amino-6-formamidohexanoic acid and its analogs:

Key Findings from Research

Stereochemical Specificity: The (2R) configuration in this compound distinguishes it from the (2S)-configured analogs like (+)-γ-hydroxy-L-homoarginine. This stereochemistry impacts enzyme recognition and binding, as seen in studies where R-configuration derivatives showed higher affinity for formyltransferases .

Functional Group Reactivity: The formamido group (-NHCHO) in the target compound is more electrophilic than the carbamoyl (-NHCONH₂) group in 2-(carbamoylamino)hexanoic acid, making it prone to hydrolysis under acidic conditions but suitable for covalent bond formation in inhibitors . Boronic acid derivatives (e.g., C6-borono analogs) exhibit irreversible binding to serine proteases, a property absent in the formamido variant, which instead may act as a substrate for amidases .

Synthetic Challenges: N-terminal deprotection of (2R)-aziridine-2-carboxylic acid-containing dipeptides (related to the target compound) is challenging, often yielding mixed products, whereas C-terminal derivatives are more stable . The borono analog requires specialized boron-containing reagents and chiral oxazinane intermediates, reflecting higher synthetic complexity compared to formamido derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.